Benzyl Silodosin
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Overview
Description
Benzyl Silodosin: is a derivative of Silodosin, an alpha-1 adrenergic receptor antagonist primarily used to treat symptoms associated with benign prostatic hyperplasia (BPH). Silodosin works by selectively binding to alpha-1A adrenergic receptors, which are predominantly found in the prostate, bladder base, and bladder neck . This binding results in the relaxation of smooth muscle in these areas, thereby improving urinary symptoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silodosin involves multiple steps, including the preparation of key intermediates and their subsequent reactions. One common method involves the reaction between a fragment containing an indoline structure and another fragment containing a phenoxyethylamine structure . The process typically includes steps such as CuI-catalyzed C-C arylation, regioselective cyanation, and diastereoselective reductive amination .
Industrial Production Methods: Industrial production of Silodosin focuses on optimizing yield and purity while minimizing the number of steps and the use of hazardous reagents. Methods have been developed to achieve high optical purity (up to 99.9% enantiomeric excess) through the separation of enantiomers in a racemic mixture . These methods are designed to be scalable and safe for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Benzyl Silodosin, like other alkylbenzenes, undergoes various chemical reactions, including:
Substitution: Benzylic halides can undergo nucleophilic substitution reactions, where the halide is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: N-bromosuccinimide (NBS) for bromination reactions.
Major Products:
Oxidation: Benzoic acids.
Reduction: Amino derivatives.
Substitution: Benzyl halides.
Scientific Research Applications
Chemistry: Benzyl Silodosin is used in organic synthesis as an intermediate for the preparation of more complex molecules. Its reactivity at the benzylic position makes it a valuable building block in synthetic chemistry .
Biology and Medicine: In medicine, Silodosin is used to treat lower urinary tract symptoms associated with benign prostatic hyperplasia. It has shown efficacy in improving urinary flow and reducing symptoms such as difficulty urinating and urinary frequency .
Industry: In the pharmaceutical industry, Silodosin is formulated into oral capsules for therapeutic use.
Mechanism of Action
Silodosin exerts its effects by selectively blocking alpha-1A adrenergic receptors, which are primarily located in the prostate, bladder base, and bladder neck . By inhibiting these receptors, Silodosin promotes the relaxation of smooth muscle in these areas, leading to improved urinary flow and reduced symptoms of benign prostatic hyperplasia . Additionally, Silodosin targets afferent nerves in the bladder, helping to relieve bladder overactivity and storage symptoms .
Comparison with Similar Compounds
Tamsulosin: Another alpha-1 adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Finasteride: A 5-alpha-reductase inhibitor used to treat benign prostatic hyperplasia and androgenetic alopecia.
Uniqueness: Silodosin is unique in its high selectivity for alpha-1A adrenergic receptors, which accounts for approximately 75% of alpha-1 receptors in the prostate . This selectivity results in fewer cardiovascular side effects compared to other alpha-1 adrenergic receptor antagonists .
Properties
CAS No. |
175870-40-3 |
---|---|
Molecular Formula |
C32H38F3N3O4 |
Molecular Weight |
585.7 g/mol |
IUPAC Name |
1-(3-phenylmethoxypropyl)-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carboxamide |
InChI |
InChI=1S/C32H38F3N3O4/c1-23(37-13-17-41-28-10-5-6-11-29(28)42-22-32(33,34)35)18-25-19-26-12-15-38(30(26)27(20-25)31(36)39)14-7-16-40-21-24-8-3-2-4-9-24/h2-6,8-11,19-20,23,37H,7,12-18,21-22H2,1H3,(H2,36,39)/t23-/m1/s1 |
InChI Key |
SWXREGRXRIZTPZ-HSZRJFAPSA-N |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOCC3=CC=CC=C3)NCCOC4=CC=CC=C4OCC(F)(F)F |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOCC3=CC=CC=C3)NCCOC4=CC=CC=C4OCC(F)(F)F |
Origin of Product |
United States |
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